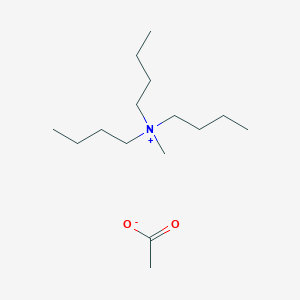
Tributylmethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylmethylammonium acetate is a quaternary ammonium salt that has gained attention in various scientific fields due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylmethylammonium acetate can be synthesized through a quaternization reaction where tributylamine reacts with methyl iodide, followed by anion exchange with sodium acetate. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylmethylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It is frequently involved in substitution reactions, particularly as a phase transfer catalyst.
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate (KHSO5) is a common oxidizing agent used in the presence of this compound.
Substitution: The compound is used with various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products can include oxidized organic compounds, while substitution reactions yield substituted organic molecules.
Applications De Recherche Scientifique
Tributylmethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be challenging.
Biology: The compound is explored for its potential in biological systems, particularly in the study of ion transport and membrane interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery systems.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which tributylmethylammonium acetate exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming ion pairs that can move across phase boundaries. This enhances the reaction rate and efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tributylmethylammonium chloride
- Methyltrioctylammonium chloride
Uniqueness
Tributylmethylammonium acetate is unique due to its specific combination of alkyl groups, which provides distinct solubility and reactivity properties compared to other quaternary ammonium salts. Its ability to act as a phase transfer catalyst in a wide range of reactions sets it apart from similar compounds.
Propriétés
Numéro CAS |
131242-39-2 |
|---|---|
Formule moléculaire |
C15H33NO2 |
Poids moléculaire |
259.43 g/mol |
Nom IUPAC |
tributyl(methyl)azanium;acetate |
InChI |
InChI=1S/C13H30N.C2H4O2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
RGCDBVVJUKZRQW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
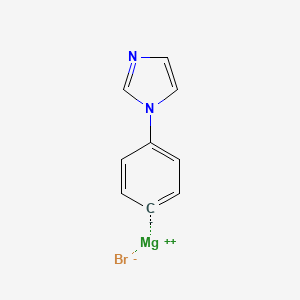
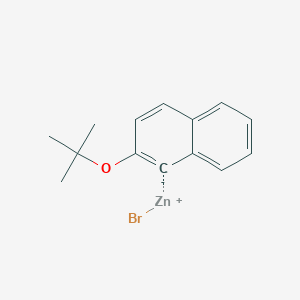
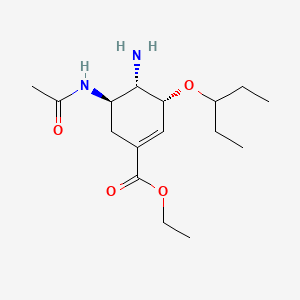
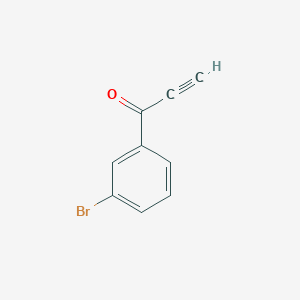
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
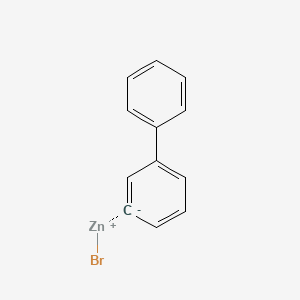
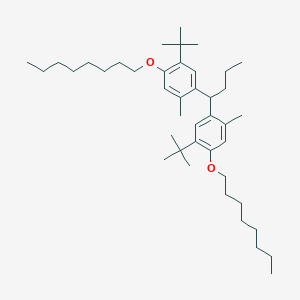
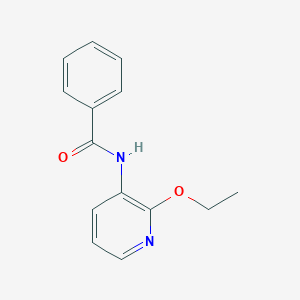

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


